molecular formula C19H23ClN4O2 B11482461 1-(2-chlorobenzyl)-6-cyclohexyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2-chlorobenzyl)-6-cyclohexyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11482461
M. Wt: 374.9 g/mol
InChI Key: BUICPCPPHNIRFJ-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound It features a diazino-pyrimidine core, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base, can afford pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazino-pyrimidine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 1-[(2-CHLOROPHENYL)METHYL]-6-CYCLOHEXYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H23ClN4O2

Molecular Weight

374.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-cyclohexyl-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H23ClN4O2/c20-16-9-5-4-6-13(16)10-24-17-15(18(25)22-19(24)26)11-23(12-21-17)14-7-2-1-3-8-14/h4-6,9,14,21H,1-3,7-8,10-12H2,(H,22,25,26)

InChI Key

BUICPCPPHNIRFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3=C(NC2)N(C(=O)NC3=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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